

# Application Notes and Protocols for In Vivo DREADD Activation

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This document provides a comprehensive guide to the various ligand delivery methods for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) in vivo. It includes detailed application notes, comparative data on available ligands, and step-by-step experimental protocols to assist researchers in selecting and implementing the most appropriate strategy for their experimental needs.

## Introduction to DREADD Technology

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote and reversible control of cellular activity in vivo.<sup>[1][2][3]</sup> These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by pharmacologically inert, "designer" drugs.<sup>[3][4][5][6]</sup> This technology allows for the precise manipulation of neuronal firing, signaling pathways, and, consequently, behavior. The most commonly used DREADDs are derived from human muscarinic receptors (hM3Dq for activation, hM4Di for inhibition) and are activated by synthetic ligands.<sup>[1][4]</sup>

The choice of ligand and its delivery method is a critical experimental parameter that can significantly influence the outcome and interpretation of DREADD-based studies. Factors to consider include the desired temporal resolution, spatial control, and potential for off-target effects.

# DREADD Ligands: A Comparative Overview

Several ligands are available for the activation of muscarinic-based DREADDs, each with distinct pharmacokinetic and pharmacodynamic profiles. The selection of a ligand should be carefully considered based on the specific requirements of the experiment.

## Clozapine-N-Oxide (CNO): The Prototypical Ligand

Clozapine-N-oxide (CNO) was the first and is still a widely used DREADD agonist.[\[4\]](#)[\[5\]](#)[\[7\]](#) However, a significant body of evidence has demonstrated that CNO has poor blood-brain barrier permeability and can be reverse-metabolized into clozapine, a psychoactive drug with its own range of off-target effects.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) In rodents, this conversion rate is low, but in non-human primates and humans, it is more substantial.[\[4\]](#)[\[8\]](#) The clozapine metabolite is a potent DREADD activator and is likely responsible for many of the observed *in vivo* effects following CNO administration.[\[8\]](#)[\[10\]](#)

## Second-Generation Ligands: Improved Specificity and Potency

To address the limitations of CNO, several alternative DREADD agonists have been developed. These ligands generally offer higher potency, improved brain penetrance, and a reduced risk of off-target effects.

- DREADD Agonist 21 (C21): C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs with good bioavailability and brain penetrability.[\[4\]](#)[\[5\]](#)[\[12\]](#) It does not back-convert to clozapine, making it a suitable alternative where concerns about clozapine's off-target effects are high.[\[4\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#) However, some studies have indicated potential off-target binding to other GPCRs at higher concentrations.[\[4\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)
- Deschloroclozapine (DCZ): DCZ is a highly potent and selective DREADD agonist that is effective at much lower doses than CNO.[\[2\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) It exhibits rapid brain penetration and has been shown to be effective in both mice and non-human primates with minimal off-target effects at therapeutic doses.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- JHU37160 and JHU37152: These are newer, potent DREADD agonists with high *in vivo* potency and excellent brain-to-serum concentration ratios.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) They are effective at low doses and show promise for applications requiring robust and selective

DREADD activation.[20][22][24][25][26] However, at high doses, JHU37160 may induce sedation.[15]

- Peripherally Restricted Agonists: For studies focused on the peripheral nervous system, novel DREADD systems with peripherally restricted agonists are being developed to avoid central nervous system effects.[27]

## Quantitative Comparison of DREADD Ligands

| Typical In Vivo Dose (Mice/Rats) |                        |   |                     |                         |   |   |
|----------------------------------|------------------------|---|---------------------|-------------------------|---|---|
| Ligand                           | Vivo Dose (Mice/Rat s) | Route of Administration                                 | Onset of Action     | Duration of Action      | Key Advantages  | Key Disadvantages   |
| Clozapine-N-Oxide (CNO)          | 1-10 mg/kg[1]          | IP, SC, Oral (drinking water), Eyedrops[10][28][29][30] | 20-40 minutes       | 6-8 hours[31]           | Widely used and characterized.  | Back-metabolism to clozapine, poor BBB penetration.[4][8][10] |
| DREADD Agonist 21 (C21)          | 0.1-1 mg/kg[13]        | IP[13]  | ~30 minutes         | Up to 6 hours[13]       | No back-metabolism to clozapine, good brain penetrance.[4][5][12]                         | Potential for off-target effects at higher doses.[14][15]     |
| Deschloroclozapine (DCZ)         | 1-100 µg/kg[2][16][17] | IP, SC, IM[2][16]                                       | < 10 minutes[2][17] | > 2 hours[17][19]       | High potency, rapid onset, low effective dose, minimal off-target effects.[2][16][17][18] | Newer ligand, less extensive literature compared to CNO.      |
| JHU37160 / JHU37152              | 0.01-1 mg/kg[20][22]   | IP[20][22]  | Rapid               | Not fully characterized | High in vivo potency, excellent brain penetrance  | Potential for sedation at high doses (JHU37160).[15]          |

[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Ligand Delivery Methods: In Vivo Strategies

The choice of delivery method depends on the desired spatial and temporal control of DREADD activation.

### 1. Systemic Administration:

Systemic delivery is the most common method for in vivo DREADD activation and is suitable for targeting entire populations of DREADD-expressing cells throughout the body, including the central nervous system (for brain-penetrant ligands).[\[1\]](#)[\[3\]](#)[\[32\]](#)[\[33\]](#)

- **Intraperitoneal (IP) Injection:** A simple and widely used method for acute drug administration.  
[\[1\]](#)[\[30\]](#)[\[32\]](#)
- **Subcutaneous (SC) Injection:** Provides a slower release profile compared to IP injection.[\[8\]](#)  
[\[30\]](#)
- **Oral Administration (Drinking Water/Chow):** Useful for chronic, long-term activation of DREADDs, though it offers less temporal control.[\[28\]](#)[\[29\]](#)[\[30\]](#)
- **Eyedrops:** A non-invasive method for chronic delivery, particularly in mice.[\[28\]](#)[\[30\]](#)

### 2. Local Administration:

Local delivery allows for the spatially restricted activation of DREADDs, targeting specific brain regions or even projections.[\[1\]](#)[\[32\]](#)[\[33\]](#)

- **Intracranial Infusion:** Involves the stereotaxic implantation of a cannula to deliver the ligand directly to a specific brain region.[\[29\]](#)[\[32\]](#)[\[33\]](#) This method is ideal for dissecting the function of specific neural circuits.

## Experimental Protocols

### Protocol 1: Systemic Ligand Administration via Intraperitoneal (IP) Injection

Objective: To achieve widespread activation of DREADD-expressing cells.

Materials:

- DREADD ligand (CNO, C21, DCZ, or JHU37160/JHU37152)
- Vehicle (e.g., sterile saline, 0.5% DMSO in saline)
- Syringes (1 ml) and needles (25-27 gauge)
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Ligand Preparation:
  - Dissolve the DREADD ligand in the appropriate vehicle to the desired stock concentration. CNO is soluble in water or saline, while other ligands may require a small amount of DMSO.[34] Ensure the final DMSO concentration is non-toxic to the animal.
  - Prepare fresh solutions on the day of the experiment or store according to the manufacturer's instructions. CNO solutions in water are stable for at least 4 weeks at room temperature.[10]
- Animal Preparation:
  - Weigh the animal to accurately calculate the required injection volume.
- Injection:
  - Gently restrain the animal.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
  - Inject the calculated volume of the ligand solution.

- Post-Injection Monitoring:
  - Return the animal to its home cage and monitor for any adverse reactions.
  - Behavioral testing or physiological measurements should be performed within the expected window of ligand efficacy (see table above).

#### Protocol 2: Local Ligand Administration via Intracranial Infusion

Objective: To achieve spatially restricted activation of DREADDs in a specific brain region.

##### Materials:

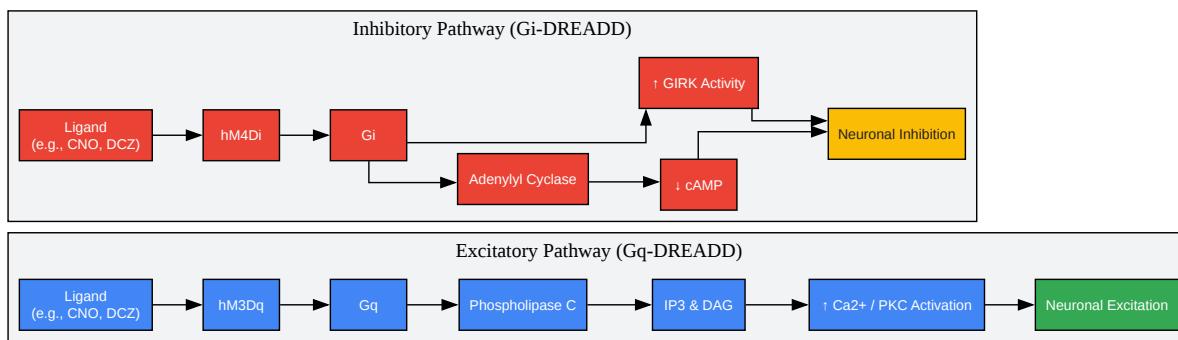
- DREADD ligand and vehicle
- Stereotaxic apparatus
- Infusion pump and syringe
- Internal cannula and guide cannula
- Dental cement
- Surgical tools
- Anesthesia and analgesics

##### Procedure:

- Guide Cannula Implantation (Survival Surgery):
  - Anesthetize the animal and place it in the stereotaxic frame.
  - Perform a craniotomy over the target brain region.
  - Slowly lower the guide cannula to the predetermined coordinates.
  - Secure the guide cannula to the skull using dental cement.

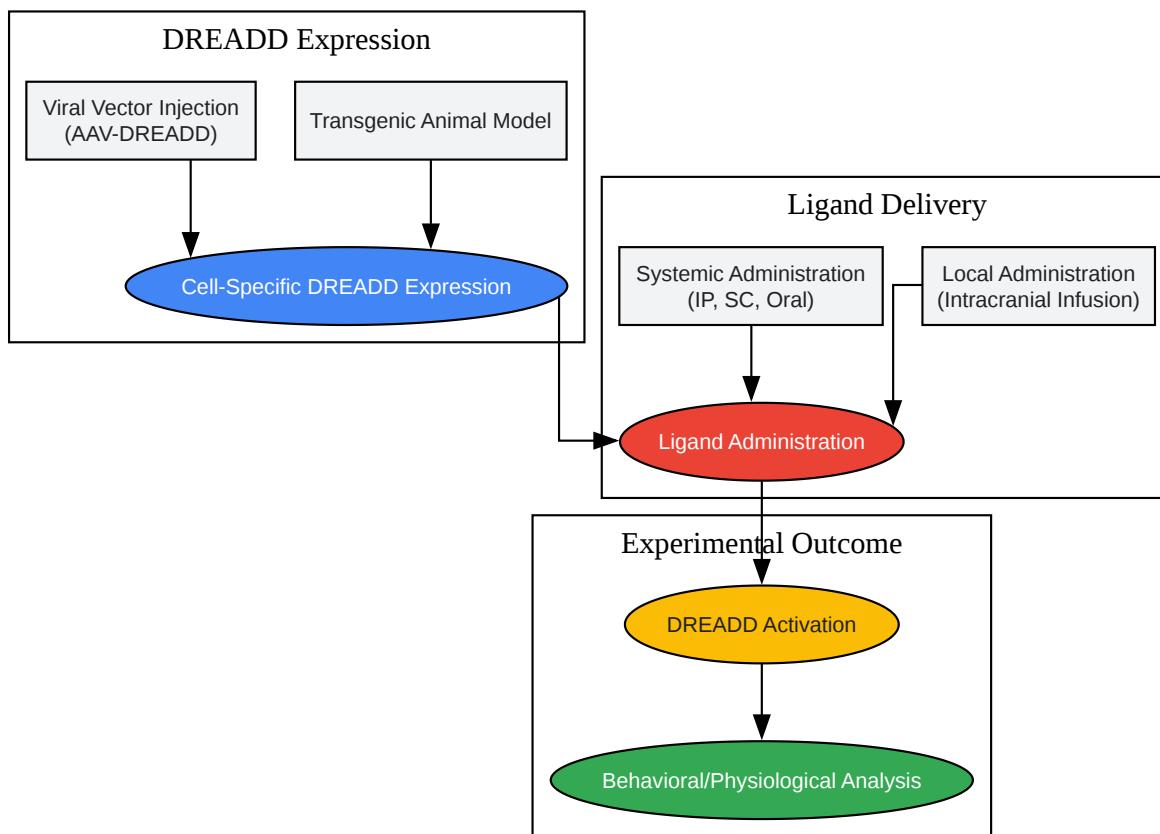
- Allow the animal to recover fully from surgery before proceeding with infusions.
- Ligand Infusion:
  - Gently restrain the awake and behaving animal.
  - Remove the dummy cannula from the guide cannula and insert the internal cannula, which is connected to the infusion pump.
  - Infuse a small volume (e.g., 0.5-1  $\mu$ l) of the ligand solution at a slow rate (e.g., 0.1-0.2  $\mu$ l/min) to minimize tissue damage.
- Post-Infusion:
  - Leave the internal cannula in place for a few minutes post-infusion to allow for diffusion.
  - Replace the dummy cannula.
  - Proceed with behavioral testing or other experimental measures.

## Visualizations



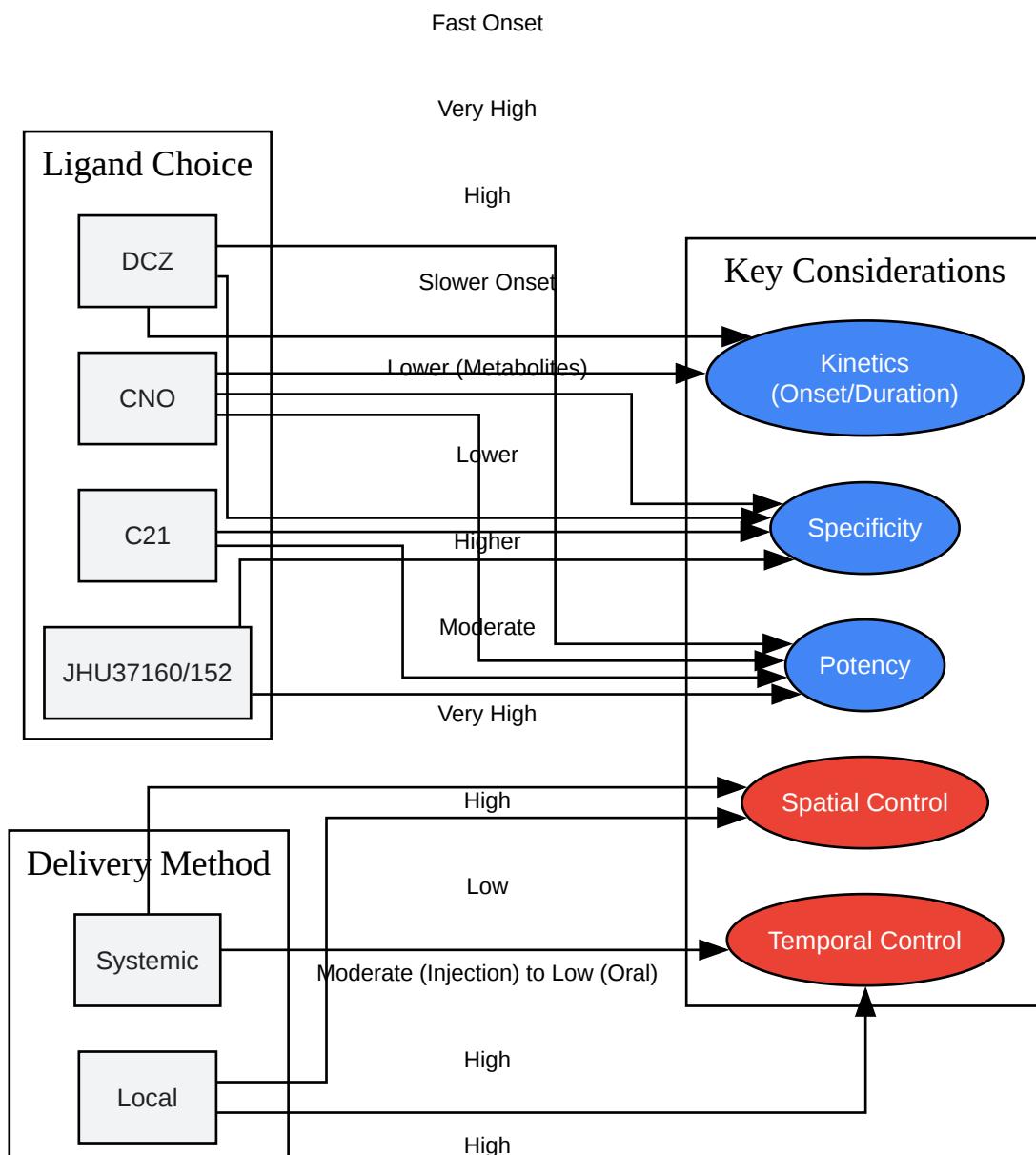
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Caption: DREADD Signaling Pathways



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Caption: In Vivo DREADD Experimental Workflow

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Caption: Ligand and Delivery Method Relationships

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